(2R)-2-(2,5-difluorophenyl)pyrrolidine
Overview
Description
“(2R)-2-(2,5-difluorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H11F2N . It has a molecular weight of 183.2 g/mol . This compound is used as an intermediate in the synthesis of LOXO101.
Molecular Structure Analysis
The InChI code for “(2R)-2-(2,5-difluorophenyl)pyrrolidine” is 1S/C10H11F2N.ClH/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2R)-2-(2,5-difluorophenyl)pyrrolidine” has a molecular weight of 183.2 g/mol . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
1. Chiral Pyrrolidine Functionalized Metal–Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) Chiral pyrrolidine functionalized MOFs and COFs have been synthesized using proline and related derivatives, which include “(2R)-2-(2,5-difluorophenyl)pyrrolidine”. These materials have been used as an excellent, efficient, and versatile organocatalyst for various asymmetric reactions . The encapsulation of these organocatalysts into a porous material can construct a novel heterogeneous catalyst and provide a platform to mimic and explore the catalytic processes in a biological system .
Visible Light Bromide Catalysis
“(2R)-2-(2,5-difluorophenyl)pyrrolidine” can be used in visible light bromide catalysis for the synthesis of oxazoline, pyrrolidine, and dihydrooxazine via Csp3–H functionalizations . This visible light-mediated process is centered on the utilization of a bromide catalyst and oxidant to generate a nitrogen (N)-centered radical for a site-selective hydrogen atom transfer (HAT) process .
Synthesis of 2,5-Difluorophenylboronic Acid
“(2R)-2-(2,5-difluorophenyl)pyrrolidine” can be used in the synthesis of 2,5-Difluorophenylboronic acid . This compound has a linear formula of F2C6H3B (OH)2 and an empirical formula of C6H5BF2O2 .
Safety and Hazards
properties
IUPAC Name |
(2R)-2-(2,5-difluorophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXSNNVYILYEBC-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1218935-59-1 | |
Record name | 2-(2,5-Difluorophenyl)pyrrolidine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218935591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,5-Difluorophenyl)pyrrolidine, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPF7VP5RFX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the current methods for synthesizing (R)-2-(2,5-difluorophenyl)pyrrolidine?
A1: Current research highlights an efficient method for obtaining (R)-2-(2,5-difluorophenyl)pyrrolidine through a process called "recycle process of resolution/racemization" []. This method utilizes D-malic acid in ethanol to separate the desired (R)-enantiomer from the racemic mixture. The undesired (S)-enantiomer is then recycled back to the racemic mixture using potassium hydroxide in DMSO, allowing for repeated cycles to maximize the yield of the desired (R)-enantiomer. This method achieved a yield of 61.7% with high enantiomeric excess (98.4%) after three cycles [].
Q2: Are there alternative approaches to producing (R)-2-(2,5-difluorophenyl)pyrrolidine?
A2: Yes, recent research demonstrates the successful design of an (R)-stereoselective imine reductase (IRED) enzyme capable of producing (R)-2-(2,5-difluorophenyl)pyrrolidine []. This engineered enzyme, derived from Paenibacillus mucilaginosus (PmIR), was further optimized for both stereoselectivity and stability, leading to a variant (PmIR-6P) with significantly enhanced activity and a higher melting temperature. This engineered enzyme was able to produce (R)-2-(2,5-difluorophenyl)pyrrolidine at a concentration of 400 mM with an enantiomeric excess exceeding 99% [].
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